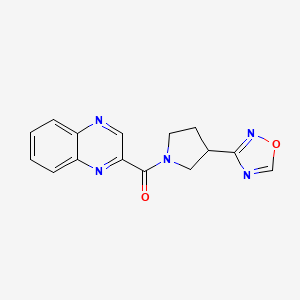

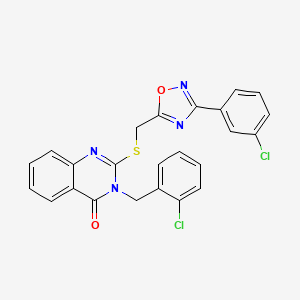

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

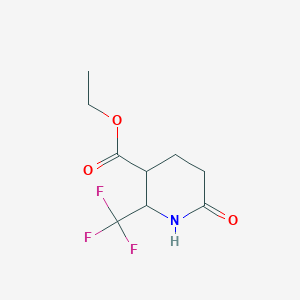

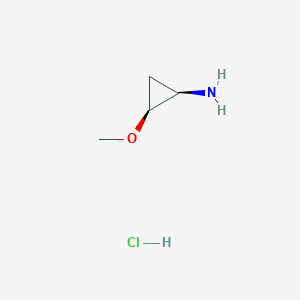

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic molecule that contains two carbon, two nitrogen, and one oxygen atom . This compound has been synthesized and evaluated as a potential agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), a prominent target for the treatment of metabolic and inflammatory diseases .

Synthesis Analysis

The synthesis of this compound involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes . This leads to the formation of the novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by IR and 1H NMR methods and by liquid chromatography-mass spectrometry . Computational studies have also been conducted to elucidate the binding mode of this compound to GPBAR1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot condensation reaction, followed by desulfurization/intramolecular rearrangement . The reaction yields vary, with a maximum yield of 94% reported .科学的研究の応用

Antimicrobial Activity

These compounds have shown promise as antimicrobial agents, with some studies comparing their effectiveness to reference drugs like amoxicillin and fluconazole .

Anti-Trypanosomal Activity

Research has indicated that oxadiazole derivatives could be effective against Trypanosoma cruzi, the parasite responsible for Chagas disease, by targeting the cysteine protease cruzain .

Agricultural Biological Activities

In agriculture, 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities and are being investigated for use as chemical pesticides to combat plant diseases .

Synthesis of Pharmaceutically Important Molecules

Synthetic methods involving oxadiazole derivatives at ambient temperature are being developed for the preparation of pharmaceutically important molecules .

Insecticidal, Fungicidal, and Herbicidal Properties

1,3,4-Oxadiazoles, a related class of compounds, are widely used in agriculture due to their insecticidal, fungicidal, and herbicidal properties .

作用機序

Target of Action

It is known that 1,3,4-oxadiazole derivatives, which are part of the compound’s structure, have been shown to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and transcription, cell cycle progression, and cell proliferation .

Mode of Action

1,3,4-oxadiazole derivatives have been reported to exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects . They selectively interact with nucleic acids, enzymes, and globular proteins .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of thymidylate synthase can disrupt DNA synthesis, while the inhibition of topoisomerase II can interfere with DNA replication and transcription . The inhibition of HDAC can lead to changes in gene expression, and the inhibition of telomerase can affect cell aging and apoptosis .

Pharmacokinetics

A study on similar 1,2,4-oxadiazole derivatives suggests that these compounds might have effective drug-like properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Generally, the inhibition of key enzymes can lead to cell cycle arrest, apoptosis, or reduced cell proliferation .

特性

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c21-15(13-7-16-11-3-1-2-4-12(11)18-13)20-6-5-10(8-20)14-17-9-22-19-14/h1-4,7,9-10H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYXSYWBENNMEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)